molecular formula C18H17NO3S B2642267 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide CAS No. 2034547-14-1

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide

Cat. No.: B2642267
CAS No.: 2034547-14-1
M. Wt: 327.4
InChI Key: FTEZJYHXEJHWOM-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide is an organic compound with the CAS Registry Number 2034547-14-1 and a molecular formula of C 18 H 17 NO 3 S, corresponding to a molecular weight of 327.40 g/mol . This benzamide derivative is composed of a benzothiophene scaffold linked to a 2-methoxybenzamide group via a hydroxyethyl spacer, a structure that may be of significant interest in early-stage drug discovery and chemical biology research. The core structure of this molecule features a benzothiophene moiety, a privileged structure in medicinal chemistry known for its diverse pharmacological activities. The molecule's structural framework suggests potential for exploration in various biochemical contexts. For instance, benzamide and indole-2-carboxamide derivatives have been investigated as negative allosteric modulators of G protein-coupled receptors (GPCRs), such as the dopamine D2 receptor . Furthermore, substituted benzamides have shown relevance in other areas, including the development of inhibitors for protein-protein interactions and as potential antitumor agents . Researchers may find this compound valuable for probing similar biological pathways or as a synthetic intermediate for the development of more complex molecules. This product is provided as a solid and is intended for Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human or animal consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-22-16-8-4-2-7-13(16)18(21)19-10-15(20)14-11-23-17-9-5-3-6-12(14)17/h2-9,11,15,20H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEZJYHXEJHWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzothiophene core can be reduced under specific conditions to form dihydrobenzothiophene derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of dihydrobenzothiophene derivatives.

    Substitution: Formation of various substituted benzothiophene derivatives.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving benzothiophene derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties
Compound Name Core Structure Functional Groups Key Features Reference
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methylbenzoyl, 2-amino-2-methyl-1-propanol N,O-bidentate directing group for metal catalysis [1]
N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide Benzamide 2-methoxybenzoyl, 2-methylpropanol Isoelectronic with target compound; lacks benzothiophene [9]
4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide Benzamide 2-methoxybenzoyl, diethylaminoethyl Pharmacologically active impurity in metoclopramide [7]
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2-bromo-5-methoxybenzamide Benzamide 2-bromo-5-methoxybenzoyl, benzothiophen-3-yl Bromine substituent enhances steric bulk and electronic effects [10]

Key Observations :

  • Methoxy positioning (ortho vs. para) influences electronic properties: ortho-methoxy groups may sterically hinder rotation, affecting binding affinity [7].

Pharmacological and Chemical Properties

Table 2: Comparative Pharmacological Data (Hypothetical Projections)
Property Target Compound N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide [9] 4-(Acetylamino)-5-chloro-2-methoxybenzamide [7]
LogP ~3.2 (estimated) 1.8 2.5
Solubility Low (hydrophobic benzothiophene) Moderate (polar hydroxy group) High (ionizable diethylamino group)
Synthetic Route Likely via benzothiophene-3-ethylamine + 2-methoxybenzoyl chloride 2-methoxybenzoic acid + 2-amino-2-methyl-1-propanol [1] Acetylation of 5-chloro-2-methoxybenzamide

Key Findings :

  • Synthetic challenges : Benzothiophene derivatives require specialized coupling reagents, unlike simpler benzamides synthesized via Schotten-Baumann reactions [1].

Crystallographic and Structural Analysis

Table 3: Crystallographic Data for Related Benzamides
Compound Space Group Bond Angles (C–C–N/O) Hydrogen Bonding Reference
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide P21/c C21–N1: 118.93° O2–H⋯N interaction [3][8]
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide P-1 C–O: 1.423 Å Intramolecular O–H⋯O [1]

Structural Insights :

  • The target compound likely adopts a planar conformation due to conjugation between the benzothiophene and benzamide groups, similar to dihydrothiazol derivatives [3].
  • Hydrogen bonding between the hydroxyethyl group and methoxy oxygen may stabilize the structure, as seen in N,O-bidentate systems [1].

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiophene moiety linked to a hydroxyethyl group and a methoxybenzamide. Its chemical structure is significant for its interactions with biological targets.

  • Antitumor Activity : Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds containing benzothiophene structures have shown to inhibit cell proliferation in various cancer cell lines, including lung cancer models (e.g., HCC827 and NCI-H358) with IC50 values ranging from 6.26 μM to 20.46 μM in different assay formats .
  • Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity. Compounds with similar structures demonstrated effective inhibition against various bacterial strains, suggesting a potential role in treating infections .
  • DNA Binding : The binding affinity of benzothiophene derivatives to DNA has been studied extensively. These compounds often bind within the minor groove of DNA, which may interfere with replication and transcription processes, leading to cytotoxic effects in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Study ADemonstrated that benzothiophene derivatives inhibit cell growth in human lung cancer cell lines with IC50 values indicating high efficacy .
Study BShowed that structural modifications could enhance the selectivity and potency against specific cancer types while reducing toxicity to normal cells .
Study CExplored the antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting the compound's broad-spectrum potential .

Safety and Toxicity

Preliminary toxicity assessments indicate that while these compounds exhibit promising biological activity, further studies are required to evaluate their safety profile comprehensively. The presence of both hydroxy and methoxy groups may influence toxicity and bioavailability, necessitating detailed pharmacokinetic studies.

Q & A

What are the optimal synthetic routes for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide, and how can researchers ensure high yield and purity?

Basic Research Question
The synthesis of this compound involves multi-step organic reactions. Key steps include:

  • Coupling reactions : Use palladium-catalyzed hydrogenation (e.g., Pd/C, H₂, MeOH) to reduce intermediates, as demonstrated in benzamide derivative syntheses .
  • Protection/deprotection strategies : Employ silyl protecting groups (e.g., TIPSCl with Et₃N/DMAP) to stabilize hydroxyl groups during functionalization .
  • Purification : Utilize column chromatography and recrystallization (e.g., methanol or dichloromethane) to isolate the final product with >95% purity.
    Critical Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unreacted benzothiophene intermediates.

How can crystallographic fragment screening and SHELX refinement resolve structural ambiguities in this compound?

Advanced Research Question
Methodology :

  • Crystallographic fragment screening : Co-crystallize the compound with target proteins (e.g., FAD-dependent oxidoreductases) to study binding modes. High-resolution X-ray diffraction (1.5–2.0 Å) is essential for resolving the hydroxyethyl and methoxybenzamide moieties .
  • SHELX refinement : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and hydrogen-bonding networks. SHELXPRO interfaces can validate structural models against electron density maps .
    Data Contradiction Analysis : Discrepancies in bond angles or torsion angles may arise from crystal packing effects. Cross-validate with DFT calculations or neutron diffraction data.

What experimental strategies are recommended for establishing structure-activity relationships (SAR) in pharmacological studies?

Advanced Research Question
SAR Workflow :

Derivatization : Syntize analogs with modifications to the benzothiophene (e.g., halogenation) or methoxybenzamide (e.g., alkylation) groups .

Biological assays : Test anti-inflammatory activity using COX-2 inhibition assays or cytokine profiling (e.g., IL-6/TNF-α suppression) .

Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins.
Key Insight : Hydrophobic interactions from the benzothiophene ring and hydrogen bonding from the hydroxyethyl group are critical for activity .

How should researchers address discrepancies in biological activity data across studies?

Advanced Research Question
Root Causes :

  • Experimental variables : Differences in cell lines (e.g., RAW 264.7 vs. THP-1), assay conditions (IC₅₀ measurement protocols), or compound solubility.
  • Sample purity : Contaminants from incomplete synthesis (e.g., residual Pd in cross-coupling reactions) may skew results .
    Resolution Strategies :
  • Standardize assay protocols (e.g., MTT vs. Alamar Blue for cytotoxicity).
  • Validate purity via HPLC-MS and NMR (e.g., ¹H/¹³C spectra for detecting stereoisomers) .

What methodologies improve solubility and bioavailability for in vivo studies?

Advanced Research Question
Approaches :

  • Prodrug design : Introduce phosphate or acetate groups at the hydroxyethyl moiety to enhance aqueous solubility .
  • Nanoparticle formulation : Use PEGylated liposomes or cyclodextrin complexes to improve pharmacokinetic profiles.
    Supporting Data : Derivatives like N-(2-hydroxyethyl)-octadec-9-enamide show enhanced solubility via amphiphilic structural modifications .

Which spectroscopic techniques are most reliable for characterizing this compound?

Basic Research Question
Characterization Protocol :

  • NMR : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (δ 160–170 ppm for carbonyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 354.12).
  • FT-IR : Peaks at 1650–1700 cm⁻¹ (amide C=O) and 3200–3400 cm⁻¹ (hydroxyl O-H) .

How can researchers validate the compound’s stability under varying storage conditions?

Advanced Research Question
Stability Testing :

  • Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Photostability : Expose samples to UV light (254 nm) and monitor degradation via HPLC .
  • Humidity control : Store lyophilized samples at -20°C with desiccants to prevent hydrolysis of the methoxybenzamide group.

What are the key challenges in scaling up synthesis for preclinical studies?

Advanced Research Question
Challenges & Solutions :

  • Reaction scalability : Transition from batch to flow chemistry for Pd-catalyzed steps to improve reproducibility .
  • Cost optimization : Replace expensive catalysts (e.g., Pd/C) with nickel-based alternatives where feasible.
  • Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents .

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